molecular formula C9H11NO2 B1337755 L-Phenylalanine-2-d1 CAS No. 54793-54-3

L-Phenylalanine-2-d1

Cat. No.: B1337755
CAS No.: 54793-54-3
M. Wt: 166.19 g/mol
InChI Key: COLNVLDHVKWLRT-ZXEPEWCSSA-N
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Description

L-Phenylalanine-2-d1 is a deuterated form of L-Phenylalanine, an essential amino acid. The compound is characterized by the substitution of a hydrogen atom with deuterium at the second carbon position. This isotopic labeling is used to study metabolic pathways and enzyme mechanisms due to its stability and minimal perturbation of the molecule’s chemical properties .

Mechanism of Action

Target of Action

L-Phenylalanine-2-d1 primarily targets the L-type amino acid transporter 1 (LAT1) . LAT1 is a transmembrane protein responsible for transporting large neutral amino acids . It is particularly promising for targeted drug delivery due to its tissue-specific expression profile . This compound is also a competitive antagonist for the glycine- and glutamate-binding sites of N-methyl-D-aspartate receptors (NMDARs) and non-NMDARs .

Mode of Action

This compound interacts with its targets by being selectively transported by LAT1 . It improves LAT1 affinity and selectivity compared to the parent amino acid Phenylalanine . As a competitive antagonist for NMDARs and non-NMDARs, it competes with glycine and glutamate for their binding sites .

Biochemical Pathways

This compound is involved in the phenylalanine metabolism pathway . It is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . It is also used as the precursor for the biosynthesis of 2-Phenylethanol (2-PE) through the Ehrlich pathway .

Pharmacokinetics

Deuterium substitution has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role as a precursor in various biochemical pathways. For instance, in the Ehrlich pathway, it serves as a precursor for the biosynthesis of 2-PE, an important flavoring ingredient .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, the level of isotopic enrichment of this compound can vary depending on the concentration of 2H2O in the growth media . This suggests that the environment in which this compound is synthesized can impact its properties and functions.

Biochemical Analysis

Biochemical Properties

L-Phenylalanine-2-d1 plays a crucial role in biochemical reactions. It interacts with enzymes such as phenylalanine ammonia-lyase (PAL) and o-phthalaldehyde (OPA). PAL catalyzes the conversion of this compound to ammonia and trans-cinnamic acid .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently under research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .

Metabolic Pathways

This compound is involved in metabolic pathways, including interactions with enzymes or cofactors. It also affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and affects its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Phenylalanine-2-d1 can be synthesized through various methods, including chemical synthesis and enzymatic processes. One common method involves the hydrogen-deuterium exchange reaction, where L-Phenylalanine is treated with deuterium oxide (D2O) under specific conditions to replace the hydrogen atom with deuterium .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation using genetically engineered Escherichia coli strains. These strains are designed to incorporate deuterium into the phenylalanine molecule during biosynthesis. The process is optimized for high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine-2-d1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Phenylalanine-2-d1 has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Phenylalanine-2-d1 is unique due to its specific deuterium labeling at the second carbon position, which allows for precise tracking of metabolic pathways without significantly altering the molecule’s chemical properties. This makes it an invaluable tool in biochemical and pharmacological research .

Properties

IUPAC Name

(2S)-2-amino-2-deuterio-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLNVLDHVKWLRT-ZXEPEWCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@](CC1=CC=CC=C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443651
Record name L-Phenylalanine-2-d1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54793-54-3
Record name L-Phenylalanine-2-d1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To explore the effectiveness of cyanide in the assistance of hydroxylamine mediated cleavage for solid phase library synthesis, hydroxymethylbenzamide (HMBA-AM) resin was chosen for the well-established compatibility between the ester linkage and Fmoc- and Boc-chemistry, and its stability towards Mitsunobu and reductive amination conditions. A solid phase library of DL-phenylalanine and several constrained analogs (AAa–c, Scheme 3) was prepared on the HMBA resin by the esterification of the Fmoc protected DL-aminoacids using standard DCC coupling conditions at room temperature overnight. The resin-bound Fmoc aminoacids BBa–c were deprotected with piperidine-DMF (1:4) and sulfonated with 4-methoxybenzenesulfonyl chloride to give Compounds IIIa–c. In this instance, the optimal reaction conditions for cleavage from the resin of the sulfonamide esters to yield the free hydroxamic acids (IVa–c, Table 2) were 5:5:2 THF:MeOH:50% aqueous NH2OH and 5 mg (0.08 mmol, 40 to 80 mol %) of KCN for 100 to 200 mg of loaded resin.
Name
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Fmoc
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piperidine DMF
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sulfonamide esters
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ester
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Fmoc
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DL-phenylalanine
[Compound]
Name
hydroxamic acids

Synthesis routes and methods II

Procedure details

3 g of L-phenylalanine, 90 ml of 80% propionic acid and 0.3 ml (0.2 mole per mole of L-phenylalanine) of n-butyraldehyde were admixed. The mixture was stirred at 100° C. for 3 hours. After the reaction, the mixture was condensed to dryness, and 10 ml of methanol were added to the residue. The methanolic mixture was ice-cooled, and the crystalline precipitates were collected by filtration. 2.70 g of DL-phenylalanine were thereby obtained.
Quantity
3 g
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reactant
Reaction Step One
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90 mL
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reactant
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0.3 mL
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reactant
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Quantity
10 mL
Type
solvent
Reaction Step Four
Name
DL-phenylalanine
Yield
90%

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